![molecular formula C28H28ClN3O3 B1680984 Sis3 HCl CAS No. 521984-48-5](/img/structure/B1680984.png)
Sis3 HCl
Overview
Description
Sis3 HCl is a hydrochloride resulting from the reaction of Sis3 free base with 1 mol eq. of hydrogen chloride . It has a role as a Smad3 inhibitor . It contains a SIS3 free base (1+) .
Molecular Structure Analysis
The molecular formula of Sis3 HCl is C28H28ClN3O3 . The IUPAC name is (E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one;hydrochloride . The molecular weight is 490.0 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of Sis3 HCl include a molecular formula of C28H28ClN3O3 and a molecular weight of 490.0 g/mol . The compound is a hydrochloride resulting from the reaction of Sis3 free base with 1 mol eq. of hydrogen chloride .Scientific Research Applications
Cancer Treatment: Overcoming Multidrug Resistance
SIS3: has been identified as a potent inhibitor of Smad3 , which plays a significant role in reversing ABCB1- and ABCG2-mediated multidrug resistance in cancer cell lines . This is particularly crucial as overcoming drug resistance is a major challenge in cancer chemotherapy. SIS3 enhances drug-induced apoptosis and resensitizes multidrug-resistant cancer cells to chemotherapeutic drugs at non-toxic concentrations, offering a promising avenue for improving cancer treatment efficacy .
TGF-β Signaling Pathway Inhibition
SIS3 serves as a selective inhibitor of Smad3 , a key mediator in the TGF-β signaling pathway . By suppressing Smad3 phosphorylation, SIS3 effectively inhibits TGF-β and activin signaling. This is independent of other pathways such as MAPK, ERK, and PI3K, highlighting its specificity and potential application in diseases where TGF-β signaling is implicated .
Mechanism of Action
Target of Action
SIS3, also known as SIS3 HCl or SIS3 hydrochloride, is a potent and selective inhibitor of Smad3 . Smad3 is a protein that plays a crucial role in transmitting signals from receptors of the transforming growth factor-beta (TGF-β) family to the cell nucleus .
Mode of Action
SIS3 functions by inhibiting the phosphorylation of Smad3 . This inhibition disrupts the interaction of Smad3 with Smad4, another protein in the TGF-β signaling pathway . By doing so, SIS3 attenuates the TGF-β1-induced extracellular matrix expression .
Biochemical Pathways
The primary biochemical pathway affected by SIS3 is the TGF-β/Smad3 signaling pathway . This pathway plays a significant role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis . SIS3’s inhibition of Smad3 disrupts this pathway, leading to changes in these cellular processes .
Pharmacokinetics
The pharmacokinetics of a drug, including its adme properties, play a crucial role in its bioavailability and overall therapeutic effect
Safety and Hazards
Future Directions
Sis3 HCl has been shown to have potential therapeutic applications. For example, it has been found to significantly promote osteoblast viability and differentiation via the TGF-β/Smad signaling pathway, thereby promoting bone formation and preventing osteoporosis . This suggests that Sis3 HCl may serve as a promising treatment for chronic obstructive sialadenitis .
properties
IUPAC Name |
(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.ClH/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31;/h4-12,14,16-17H,13,15,18H2,1-3H3;1H/b12-11+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKIEBFIMCSCBB-CALJPSDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=C1N=CC=C2)/C=C/C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sis3 HCl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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